molecular formula C10H10ClNO5 B15091071 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester

1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester

Cat. No.: B15091071
M. Wt: 259.64 g/mol
InChI Key: GEJYAMIEIPBURJ-XQRVVYSFSA-N
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Description

1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is a complex organic compound with a unique structure that includes a pyrrole ring, a chloromethylene group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloromethylene Group: This step involves the chlorination of a methylene group adjacent to the pyrrole ring, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloromethylene group to a methylene group.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethylene group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Methylene derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its chloromethylene group can form covalent bonds with nucleophilic sites in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-acetic acid, 4-(methoxycarbonyl)-, methyl ester: Similar structure but lacks the chloromethylene group.

    1H-Pyrrole-3-acetic acid, 5-formyl-4-(methoxycarbonyl)-, methyl ester: Contains a formyl group instead of a chloromethylene group.

Uniqueness

1H-Pyrrole-3-acetic acid, 5-(chloromethylene)-2,5-dihydro-4-(methoxycarbonyl)-2-oxo-, methyl ester is unique due to the presence of the chloromethylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

methyl (2Z)-2-(chloromethylidene)-4-(2-methoxy-2-oxoethyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C10H10ClNO5/c1-16-7(13)3-5-8(10(15)17-2)6(4-11)12-9(5)14/h4H,3H2,1-2H3,(H,12,14)/b6-4-

InChI Key

GEJYAMIEIPBURJ-XQRVVYSFSA-N

Isomeric SMILES

COC(=O)CC1=C(/C(=C/Cl)/NC1=O)C(=O)OC

Canonical SMILES

COC(=O)CC1=C(C(=CCl)NC1=O)C(=O)OC

Origin of Product

United States

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